molecular formula C5H9NO B1216207 2-Hydroxyvaleronitrile CAS No. 5699-72-9

2-Hydroxyvaleronitrile

Cat. No. B1216207
CAS RN: 5699-72-9
M. Wt: 99.13 g/mol
InChI Key: AANFRDGJHYLLAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Hydroxyvaleronitrile involves innovative methods and reactions. For instance, a study outlined a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles, which shares a structural resemblance, through reactions involving trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions (Wu, Gao, Chen, & Zhou, 2014). Another example includes the synthesis of 2-phenylvaleronitrile, which is closely related and provides insights into the alkylation processes that might be applicable for 2-Hydroxyvaleronitrile synthesis (Vivekanand & Wang, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxyvaleronitrile has been extensively studied, providing insight into their chemical behavior. Studies involving X-ray crystallography and spectroscopic analysis have helped elucidate the structural features of related nitriles (Jukić, Cetina, Halambek, & Ugarković, 2010), which can be inferred for 2-Hydroxyvaleronitrile to understand its reactivity and interactions.

Chemical Reactions and Properties

2-Hydroxyvaleronitrile is expected to participate in a variety of chemical reactions, given its functional groups. Research into similar compounds has shown transformations through catalyst-free reactions in water, highlighting the potential for green chemistry applications (Kumaravel & Vasuki, 2009). Additionally, the electrocatalytic assembly of related compounds suggests avenues for the synthesis of novel derivatives under mild conditions (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

Physical Properties Analysis

The physical properties of 2-Hydroxyvaleronitrile and similar compounds, including solubility, melting and boiling points, and spectral data, are crucial for understanding their behavior in different environments. While specific studies on 2-Hydroxyvaleronitrile's physical properties are not directly mentioned, research on related compounds provides valuable insights into how these properties might be characterized and utilized (Adam*, Boland, Hartmann-Schreier, Humpf, Lazarus, Saffert, Saha-Möller, & Schreier, 1998).

Chemical Properties Analysis

The chemical properties of 2-Hydroxyvaleronitrile, such as reactivity with other compounds, stability under various conditions, and potential for functional group transformations, are essential for its application in synthetic chemistry. Studies on the hydroxylation of carboxylic acids and the synthesis of optically pure 2-hydroxy acids provide a framework for understanding the chemical behavior of hydroxynitriles (Adam* et al., 1998).

Scientific Research Applications

Application 1: Synthesis of Beta-Hydroxynitriles from Epoxides and Cyanide

  • Summary of the Application : Halohydrin hydrogen-halide-lyase, an enzyme that catalyzes the interconversion of halohydrins to epoxides, has been found to catalyze the transformation of 1,2-epoxybutane into beta-hydroxyvaleronitrile in the presence of cyanide .
  • Methods of Application or Experimental Procedures : The enzyme, purified from a recombinant E. coli, is used to catalyze the transformation. The presence of cyanide is necessary for the reaction to occur .
  • Results or Outcomes : The enzyme was successful in transforming 1,2-epoxybutane into beta-hydroxyvaleronitrile. This reaction was inhibited competitively by chloride .

Application 2: Biosynthesis of Chiral 3-Hydroxyvalerate

  • Summary of the Application : The ability to synthesize chiral building block molecules with high optical purity is of considerable importance to the fine chemical and pharmaceutical industries. One such compound, 3-hydroxyvalerate (3HV), has been studied with respect to the in vivo or in vitro enzymatic depolymerization of biologically-derived co-polymers of poly (3-hydroxybutyrate-co-3-hydroxyvalerate) .
  • Methods of Application or Experimental Procedures : The production of 3HV has been achieved from single, renewable carbon sources using synthetic metabolic pathways in recombinant strains of Escherichia coli. The product chirality was controlled by utilizing two reductases of opposing stereoselectivity .
  • Results or Outcomes : The engineered strains were able to produce enantiomerically pure 3HV from a single carbon source .

properties

IUPAC Name

2-hydroxypentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANFRDGJHYLLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972480
Record name 2-Hydroxypentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyvaleronitrile

CAS RN

5699-72-9
Record name 2-Hydroxypentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5699-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxyvaleronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyvaleronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LA Yanovskaya, BI Kozyrkin, VF Kucherov - … of the Academy of Sciences of …, 1966 - Springer
… Triethylamine also proved to be the best catalyst for the condensation of (IIc) with acetone eyanohydrin, which led to 3,4-epoxy-2-hydroxyvaleronitrile (V). (IV) and (V) are thick yellowish …
Number of citations: 3 link.springer.com
DB Janssen - Advances in applied microbiology, 2007 - Elsevier
… The conversion of butene oxide to 2‐hydroxyvaleronitrile was catalyzed by halohydrin lyase A cloned in E. coli from Corynebacterium sp. N‐1074 (BAA14361). …
Number of citations: 47 www.sciencedirect.com
A KJJER, H THOMSEN - Acta Chem. Scand, 1962 - actachemscand.org
The presence of a new glucósido, glucocleomin, in seeds of Cleome spinosa Jacq.(Gapparidaceae) is demonstrated. Acid hydrolysis of glucocleomin produces hydroxylamine whereas …
Number of citations: 2 actachemscand.org

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